molecular formula C32H38N4O7S B613408 Fmoc-n-me-arg(mtr)-oh CAS No. 214750-72-8

Fmoc-n-me-arg(mtr)-oh

Cat. No. B613408
M. Wt: 622,74 g/mole
InChI Key: LNVHMIGZISCVKC-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-n-me-arg(mtr)-oh is a novel amino acid analogue developed in the early 2000s. It is an unnatural amino acid that can be used as a building block for peptide synthesis. It has been used in a variety of research applications, including the study of protein structure and function, drug design, and the development of therapeutic peptides. This article will discuss the synthesis method of Fmoc-n-me-arg(mtr)-oh, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Peptide Synthesis and Cell Culture Applications : Fmoc derivatives, including Fmoc-n-me-arg(mtr)-oh, are extensively used in solid-phase peptide synthesis. For instance, Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides can coassemble to form nanofibril hydrogels that support the growth of fibroblast cells. This demonstrates the compound's utility in creating scaffolds for cell culture applications (Liyanage et al., 2015).

  • Development of Antibacterial Materials : The use of Fmoc-protected amino acids in developing antibacterial materials is another application. For instance, nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH show significant antibacterial capabilities and can be integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Synthesis of Therapeutic Peptides : Fmoc-n-me-arg(mtr)-oh is used in the synthesis of therapeutic peptides. For example, its application in the synthesis of peptides like bradykinin and its analogs highlights its role in creating bioactive molecules (Stephenson et al., 2011).

  • Hydrogel Formation and Nanomaterial Development : This compound contributes to the formation of hydrogels and the development of hybrid nanomaterials. For instance, Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized carbon nanotubes, indicating its potential in nanotechnology applications (Roy & Banerjee, 2012).

  • NMR Spectroscopy and Membrane Protein Synthesis : The compound is also relevant in nuclear magnetic resonance (NMR) spectroscopy for studying complex molecules and in the synthesis of membrane proteins. The synthesis of membrane proteins, like the M2 proton channel from influenza A virus, using Fmoc chemistry demonstrates its importance in biochemical research (Zheng et al., 2014).

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVHMIGZISCVKC-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-n-me-arg(mtr)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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